molecular formula C22H30N6O2 B15117029 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine

Cat. No.: B15117029
M. Wt: 410.5 g/mol
InChI Key: NFBSLMNYBSWJBP-UHFFFAOYSA-N
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Description

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine involves several steps, starting from commercially available precursorsThe final step involves the coupling of the piperidine ring with the pyrazole-carbonyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in terms of the tert-butyl group and heterocyclic structure.

    Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: Share the imidazo structure and have similar biological activities.

Uniqueness

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C22H30N6O2/c1-15-12-17(24-26(15)5)21(29)27-10-8-16(9-11-27)14-30-20-7-6-19-23-18(22(2,3)4)13-28(19)25-20/h6-7,12-13,16H,8-11,14H2,1-5H3

InChI Key

NFBSLMNYBSWJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C(C)(C)C

Origin of Product

United States

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